Nicorandil nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

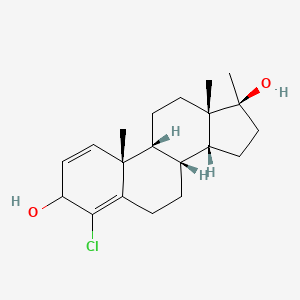

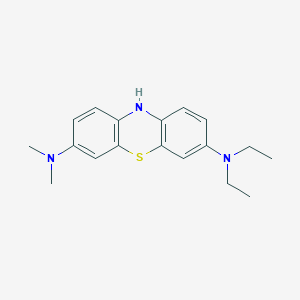

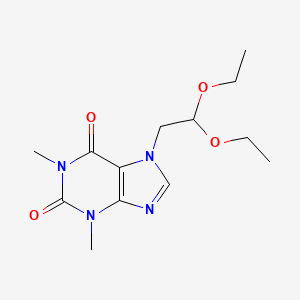

Nicorandil nitrate is a vasodilatory drug used primarily for the treatment of angina pectoris. It possesses a dual mechanism of action, functioning both as a nitrate and as an ATP-sensitive potassium channel opener. This unique combination allows it to effectively dilate both coronary and peripheral blood vessels, reducing the workload on the heart and improving blood flow .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicorandil nitrate can be synthesized through a multi-step process starting from 2-aminoethanol. The amino group is first protected using phthalic anhydride, followed by nitration with a nitrating mixture. The resulting compound is then deprotected using hydrazine hydrate . Another method involves nitration of N-(2-hydroxyethyl)nicotinamide with nitric acid in the presence of acetic anhydride .

Industrial Production Methods

Industrial production of this compound typically involves high-throughput methods such as preparative high-performance liquid chromatography (HPLC) to isolate and purify the compound. This method is efficient and capable of isolating various degradants formed during the production process .

Chemical Reactions Analysis

Types of Reactions

Nicorandil nitrate undergoes several types of chemical reactions, including:

Oxidation: The nitrate group can be oxidized to form various oxidative products.

Reduction: The compound can be reduced to form N-(2-hydroxyethyl)nicotinamide and nicotinamide/nicotinic acid.

Substitution: The nitrate group can be substituted under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, acetic anhydride, and hydrazine hydrate. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained .

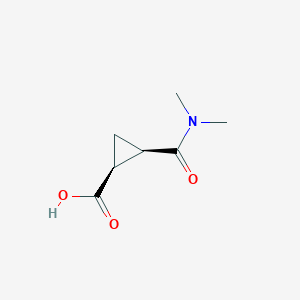

Major Products Formed

The major products formed from these reactions include N-(2-hydroxyethyl)nicotinamide and nicotinamide/nicotinic acid, which are inactive metabolites of this compound .

Scientific Research Applications

Nicorandil nitrate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study nitrate and potassium channel opener mechanisms.

Biology: Investigated for its effects on cellular signaling pathways and vascular smooth muscle relaxation.

Medicine: Primarily used in the treatment of chronic stable angina pectoris. .

Industry: Utilized in the development of new vasodilatory drugs and formulations.

Mechanism of Action

Nicorandil nitrate exerts its effects through two main mechanisms:

Nitrate Action: It acts as a nitric oxide donor, stimulating guanylate cyclase to increase cyclic GMP (cGMP) levels.

Potassium Channel Opening: It activates ATP-sensitive potassium channels, causing hyperpolarization of the cell membrane and further relaxation of vascular smooth muscle.

Comparison with Similar Compounds

Similar Compounds

Isosorbide Mononitrate (ISMN): Another nitrate used for angina prophylaxis.

Isosorbide Dinitrate (ISDN): Similar to ISMN but with a different pharmacokinetic profile.

Nitroglycerin: A well-known nitrate used for acute angina relief

Uniqueness

Nicorandil nitrate is unique due to its dual mechanism of action, combining nitrate properties with potassium channel opening. This dual action provides a more balanced vasodilatory effect compared to other nitrates, making it effective in both arterial and venous dilation .

Properties

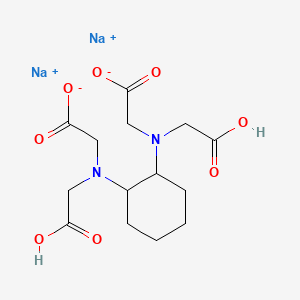

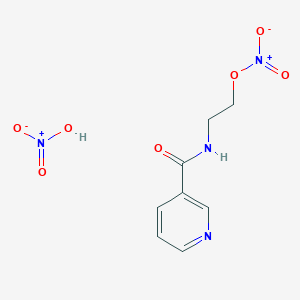

Molecular Formula |

C8H10N4O7 |

|---|---|

Molecular Weight |

274.19 g/mol |

IUPAC Name |

nitric acid;2-(pyridine-3-carbonylamino)ethyl nitrate |

InChI |

InChI=1S/C8H9N3O4.HNO3/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14;2-1(3)4/h1-3,6H,4-5H2,(H,10,12);(H,2,3,4) |

InChI Key |

OJYHXYUKNSAUCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-].[N+](=O)(O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.